Technical Guide: Properties and Applications of Fmoc-Dap(Z)-OH in Peptide Synthesis
Technical Guide: Properties and Applications of Fmoc-Dap(Z)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Dap(Z)-OH, or Nα-(9-Fluorenylmethoxycarbonyl)-Nβ-(benzyloxycarbonyl)-L-2,3-diaminopropionic acid, is a pivotal building block in solid-phase peptide synthesis (SPPS). Its unique architecture, featuring two distinct amine-protecting groups with orthogonal lability, offers synthetic chemists precise control over peptide chain elongation and side-chain modification. The Fmoc group on the α-amine is base-labile, allowing for its removal at each step of peptide synthesis, while the benzyloxycarbonyl (Z or Cbz) group on the β-amine side chain is stable to these basic conditions. This orthogonality is instrumental in the synthesis of complex peptides, including those with branched structures, cyclic architectures, and site-specific conjugations. This technical guide provides a comprehensive overview of the properties of Fmoc-Dap(Z)-OH, detailed experimental protocols for its use, and visual representations of the underlying synthetic workflows.
Core Properties of Fmoc-Dap(Z)-OH
The physical and chemical properties of Fmoc-Dap(Z)-OH are summarized in the tables below, providing essential data for its handling, storage, and application in peptide synthesis.
Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₂₄N₂O₆ | [1][2][3] |
| Molecular Weight | 460.48 g/mol | [2] |
| Appearance | White to off-white powder/solid | [2][4] |
| CAS Number | 204316-36-9 | [1][2][3] |
| Melting Point | 119 °C (predicted) | [4] |
| Boiling Point | 723.0 ± 60.0 °C (predicted) | [4] |
| Density | 1.320 ± 0.06 g/cm³ (predicted) | [4] |
| pKa | 3.57 ± 0.10 (predicted) | [4] |
Spectroscopic and Purity Data
| Parameter | Value | Source(s) |
| Assay | ≥95.0% | [2] |
| InChI Key | CDAHZCMBWKGJEC-QHCPKHFHSA-N | [1][2] |
| SMILES | C1=CC=C(C=C1)COC(=O)NC--INVALID-LINK--NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of Fmoc-Dap(Z)-OH into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis and the subsequent selective on-resin deprotection of the Z-group.
Protocol 1: Incorporation of Fmoc-Dap(Z)-OH in Fmoc-SPPS
This protocol outlines a standard cycle for the coupling of Fmoc-Dap(Z)-OH to a resin-bound peptide chain.
Materials:
-
Fmoc-Dap(Z)-OH
-
Peptide synthesis grade Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents: e.g., HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Resin with a free N-terminal amine
-
Washing solvents: Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat the treatment for 10-15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and dibenzofulvene adducts.
-
Coupling:
-
In a separate vessel, pre-activate Fmoc-Dap(Z)-OH (3 equivalents relative to resin loading) with a coupling agent such as HATU (2.9 equivalents) and an additive like HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and allow it to react for 1-2 minutes.
-
Add the activated Fmoc-Dap(Z)-OH solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates the absence of free primary amines and thus a complete coupling reaction.
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: On-Resin Cleavage of the Z (Cbz) Group
The Z-group can be selectively removed from the Dap side chain while the peptide remains attached to the resin, allowing for subsequent side-chain modification. This is typically achieved through catalytic transfer hydrogenation.
Materials:
-
Peptide-resin containing a Dap(Z) residue
-
Palladium on carbon (Pd/C) catalyst (10%)
-
Hydrogen donor: e.g., Ammonium formate (NH₄HCO₂) or Formic acid
-
Solvent: Anhydrous DMF or a mixture of DMF and isopropanol
Procedure:
-
Resin Preparation: Swell the peptide-resin containing the Dap(Z) residue in the chosen solvent system within a reaction vessel suitable for agitation.
-
Catalyst and Hydrogen Donor Addition:
-
Add the hydrogen donor, such as ammonium formate (10-20 equivalents relative to the peptide-resin), to the resin suspension.
-
Carefully add the Pd/C catalyst (typically 5-10 mol% relative to the peptide-resin).
-
-
Reaction: Agitate the reaction mixture at room temperature. The reaction progress can be monitored by taking small samples of the resin, cleaving the peptide, and analyzing by LC-MS to observe the disappearance of the Z-protected peptide and the appearance of the deprotected peptide. Reaction times can vary from a few hours to overnight depending on the peptide sequence and reaction conditions.
-
Catalyst Removal and Washing: Once the reaction is complete, carefully filter the reaction mixture to remove the Pd/C catalyst. It is crucial to ensure all the catalyst is removed to avoid contamination of the final peptide.
-
Washing: Wash the resin extensively with the reaction solvent, followed by DCM and DMF to remove all traces of the hydrogen donor and any byproducts. The resin now has a free amine on the Dap side chain, ready for further modification.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the application of Fmoc-Dap(Z)-OH.
Caption: Standard Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating Fmoc-Dap(Z)-OH.
Caption: Orthogonal deprotection strategy for Fmoc-Dap(Z)-OH on a solid support.
Caption: Workflow for on-resin side-chain modification utilizing the free β-amine of Dap.
References
- 1. Organocatalytic asymmetric transfer hydrogenation in aqueous media using resin-supported peptide having a polyleucine tether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc-based synthesis of disulfide-rich cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
